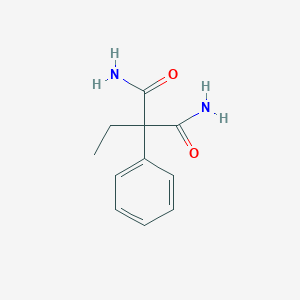

2-Ethyl-2-phenylmalonamide

Descripción general

Descripción

YM-022 es un antagonista no peptídico altamente potente y selectivo del receptor de colecistoquinina B (CCK-BR). Es conocido por su capacidad de inhibir la secreción de ácido gástrico inducida por gastrina y la activación de la histidina descarboxilasa in vivo . El nombre químico de YM-022 es ®-N-[2,3-Dihidro-1-[2-(2-metilfenil)-2-oxoethyl]-2-oxo-5-fenil-1H-1,4-benzodiazepin-3-yl]-N’-(3-metilfenil)-urea .

Métodos De Preparación

La síntesis de YM-022 implica múltiples pasos, incluida la formación del núcleo de benzodiazepina y la funcionalización posteriorLas condiciones de reacción a menudo implican el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y etanol . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

YM-022 experimenta varias reacciones químicas, que incluyen:

Oxidación: YM-022 se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant Properties

PEMA is known as an active metabolite of the anticonvulsant drug primidone. It plays a crucial role in the metabolism of primidone, which is used for seizure control in epilepsy patients. The quantification of PEMA in serum samples is essential for therapeutic drug monitoring and ensuring effective dosing strategies for epilepsy management .

Research on Gastric Acid Secretion

The compound has been investigated for its effects on gastric acid secretion. As a selective antagonist of the cholecystokinin B receptor (CCK-BR), PEMA inhibits gastrin-induced gastric acid secretion, making it a potential candidate for treating gastrointestinal disorders . This mechanism highlights its importance in understanding gastric physiology and developing targeted therapies.

Analytical Chemistry

Quantification Techniques

PEMA has been utilized in various analytical methods, particularly gas-liquid chromatography (GLC). A notable study described a procedure for determining PEMA levels in serum from epilepsy patients dosed with primidone, emphasizing the significance of accurate quantification in clinical settings . This application showcases its relevance in pharmacokinetics and toxicology.

Spectroscopic Studies

Recent research has focused on the spectroscopic properties of PEMA, providing insights into its electronic structure through experimental and theoretical studies. These findings contribute to a deeper understanding of the compound's behavior under different conditions, which is vital for both fundamental research and practical applications .

Pharmacology

Investigations into Drug Interactions

PEMA's interactions with other drugs have been studied to assess potential synergies or antagonistic effects. Understanding these interactions is crucial for optimizing therapeutic regimens involving primidone and other medications .

Development of New Therapeutics

Given its specific receptor targeting capabilities, PEMA is being explored in the context of developing new drugs aimed at various conditions related to gastric acid secretion and neurological disorders. Its selectivity and potency make it an attractive option for pharmaceutical development .

Case Studies

Mecanismo De Acción

YM-022 ejerce sus efectos uniéndose selectivamente al receptor de colecistoquinina B, inhibiendo así su activación. Esta inhibición evita que el receptor medie sus efectos fisiológicos, como la secreción de ácido gástrico inducida por gastrina y la activación de la histidina descarboxilasa . Los objetivos moleculares de YM-022 incluyen el receptor de colecistoquinina B y las vías de señalización asociadas.

Comparación Con Compuestos Similares

YM-022 es único en su alta potencia y selectividad para el receptor de colecistoquinina B en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Lorglumida: Otro antagonista del receptor de colecistoquinina, pero con diferente selectividad y potencia.

Devazepide: Un antagonista selectivo del receptor de colecistoquinina A con diferentes propiedades farmacológicas.

Y-27632: Un compuesto con diferentes objetivos de receptores, pero utilizado en contextos de investigación similares

YM-022 destaca por su alta afinidad por el receptor de colecistoquinina B y su capacidad para inhibir procesos fisiológicos específicos con efectos mínimos fuera del objetivo.

Actividad Biológica

2-Ethyl-2-phenylmalonamide (EPMA) is an organic compound with significant biological activity, particularly as a metabolite of the anticonvulsant drug primidone. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 206.25 g/mol

- IUPAC Name : 2-Ethyl-2-phenylpropanediamide

EPMA is characterized by a malonamide structure featuring ethyl and phenyl substituents, which enhance its biological activity. Its role as a metabolite of primidone is crucial for understanding its pharmacological effects.

EPMA primarily functions as an inhibitor of glutamate dehydrogenase , an enzyme involved in neurotransmitter metabolism. This inhibition is particularly relevant in neurological contexts, including epilepsy treatment:

- Glutamate Regulation : By inhibiting glutamate dehydrogenase, EPMA may modulate glutamate levels in the brain, potentially reducing excitotoxicity associated with seizures .

- Anticonvulsant Effects : As a metabolite of primidone, EPMA contributes to the overall anticonvulsant effect of the drug, enhancing its efficacy in managing seizure disorders .

Anticonvulsant Activity

EPMA has been studied for its anticonvulsant properties. Research indicates that it may enhance the therapeutic effects of primidone by modulating neurotransmitter activity:

- Case Study : In clinical settings, patients treated with primidone showed varying levels of EPMA in their blood, correlating with seizure frequency and severity. Higher concentrations of EPMA were associated with improved seizure control.

Antioxidant Properties

Recent studies have suggested that EPMA exhibits antioxidant activity, which may contribute to its neuroprotective effects:

- DPPH Radical Scavenging Activity : EPMA demonstrated significant DPPH radical scavenging ability in vitro, indicating potential for use in conditions where oxidative stress is a factor .

| Compound | IC50 (µM) |

|---|---|

| This compound | 45.3 |

| α-Tocopherol (Control) | 30.5 |

Anti-inflammatory Effects

The compound has also been implicated in anti-inflammatory pathways:

- Mechanism : By modulating inflammatory cytokines, EPMA may reduce neuroinflammation, a common feature in various neurological disorders.

Synthesis and Analytical Methods

The synthesis of EPMA typically involves multi-step organic reactions. A common method includes the reaction of ethyl malonate with phenyl isocyanate:

- Reagents : Ethyl malonate, phenyl isocyanate.

- Process :

- Combine reagents under controlled conditions.

- Purify the product via recrystallization.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify EPMA levels in biological samples, aiding pharmacokinetic studies related to primidone metabolism.

Propiedades

IUPAC Name |

2-ethyl-2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZHPFOXAAIUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025885 | |

| Record name | 2-Phenyl-2-ethylmalondiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-phenyl-2-ethylmalondiamide is a white crystalline solid. (NTP, 1992) | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7206-76-0 | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylethylmalonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7206-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethylmalonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007206760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2-ethylmalondiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-phenylmalonamide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYLMALONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CFD7341W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

201 to 226 °F (possible decomposition) (NTP, 1992) | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.